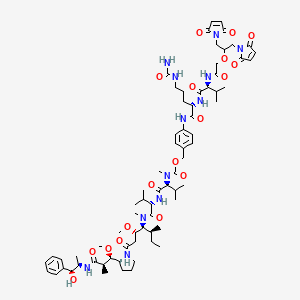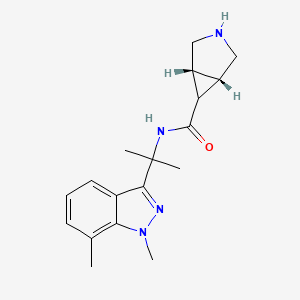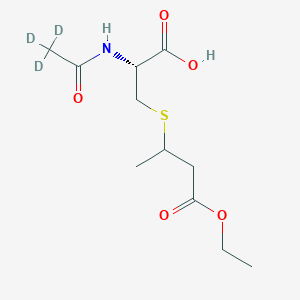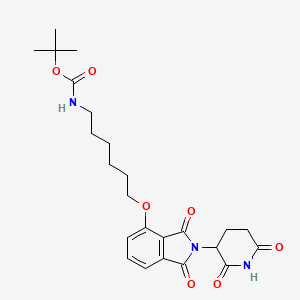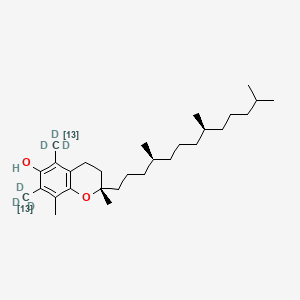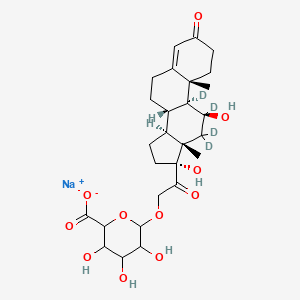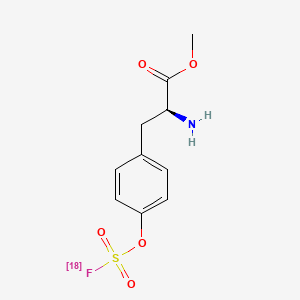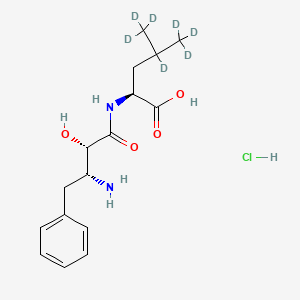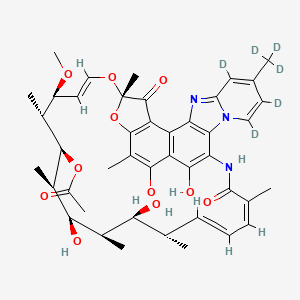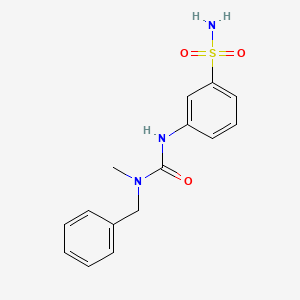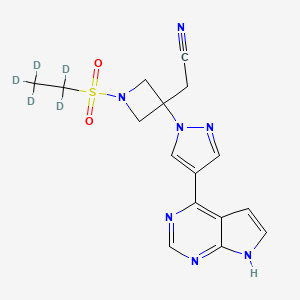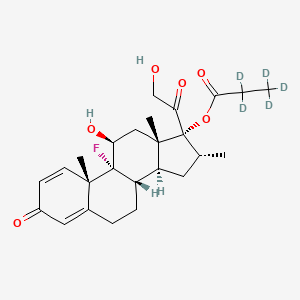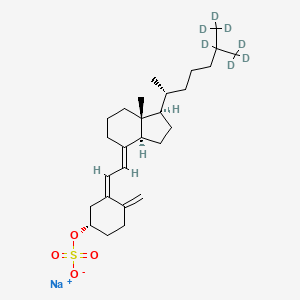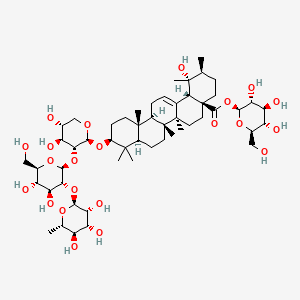
Ilexoside O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ilexoside O is a triterpene saponin derived from the roots of Ilex pubescens. It is known for its modest inhibition of xanthine oxidase activity, with an IC50 value of 53.05 micromolar . This compound has garnered interest due to its potential therapeutic properties, particularly in the field of anti-inflammatory and antithrombotic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ilexoside O is typically isolated from the roots of Ilex pubescens. The preparation involves several steps:
Extraction: The roots are first extracted using solvents such as methanol or ethanol.
Purification: The extract is then subjected to column chromatography to separate the triterpene saponins.
Recrystallization: The purified compound is further recrystallized to obtain this compound in its pure form.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, which may limit its availability for extensive research and application .
Análisis De Reacciones Químicas
Types of Reactions
Ilexoside O undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ilexoside O has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of triterpene saponins in various chemical reactions.
Biology: Investigated for its potential anti-inflammatory and antithrombotic properties.
Medicine: Explored for its potential therapeutic effects in treating conditions like hyperuricemia and inflammation.
Mecanismo De Acción
Ilexoside O exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, this compound can reduce the levels of uric acid in the body, which may help in the treatment of conditions like gout. Additionally, its anti-inflammatory effects are mediated through the modulation of various inflammatory pathways, including the mitogen-activated protein kinase and nuclear factor-kappa B pathways .
Comparación Con Compuestos Similares
Ilexoside O is similar to other triterpene saponins such as ilexsaponin A1, ilexsaponin B1, ilexsaponin B2, and ilexsaponin B3. These compounds share a similar aglycon structure but differ in their sugar moieties and specific biological activities. This compound is unique in its specific inhibition of xanthine oxidase and its potential anti-inflammatory and antithrombotic properties .
List of Similar Compounds
- Ilexsaponin A1
- Ilexsaponin B1
- Ilexsaponin B2
- Ilexsaponin B3
Propiedades
Fórmula molecular |
C53H86O22 |
|---|---|
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1 |
Clave InChI |
SRTQVFRLIYXRPC-BGBHIZDGSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


